
Ethyl (3-nitrophenyl)carbamate
Overview
Description
Ethyl (3-nitrophenyl)carbamate is a carbamate derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring, linked to an ethyl carbamate moiety (-O-CO-NH₂). This compound is part of a broader class of aryl carbamates, which are studied for their diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 3-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate moiety can be hydrolyzed to yield 3-nitrophenol and ethylamine under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Ethyl (3-aminophenyl)carbamate.
Substitution: Various substituted carbamates.
Hydrolysis: 3-nitrophenol and ethylamine.
Scientific Research Applications
Ethyl (3-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Aryl carbamates vary primarily in substituents on the phenyl ring and the carbamate side chain. Key structural analogs include:
Compound | Substituent on Phenyl Ring | Carbamate Side Chain | Molecular Weight (g/mol) | Key Physicochemical Properties |
---|---|---|---|---|
Ethyl (3-nitrophenyl)carbamate | -NO₂ (meta) | -O-CO-NH₂ | ~196.15 (estimated) | High polarity due to nitro group |
Ethyl carbamate | None | -O-CO-NH₂ | 89.09 | Volatile, water-soluble |
Vinyl carbamate | None | -O-CO-NH-CH₂=CH₂ | 101.10 | Higher reactivity (vinyl group) |
Ethyl N-(3-fluorophenyl)carbamate | -F (meta) | -O-CO-NH₂ | 183.18 | Moderate polarity, lipophilic |
Table 1: Structural and physicochemical properties of selected carbamates.
Key Observations :
- Vinyl carbamate’s unsaturated side chain increases electrophilicity, contributing to its heightened reactivity and toxicity .
Carcinogenicity
- Ethyl carbamate: Classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC. Induces lung, liver, and skin tumors in rodents via metabolic activation to vinyl carbamate epoxide .
- Vinyl carbamate: 10–50× more potent than ethyl carbamate in initiating tumors (e.g., lung adenomas in mice) due to direct conversion to the reactive epoxide metabolite without requiring oxidative desaturation .
- This compound: No direct carcinogenicity data available. However, nitroaryl compounds are often associated with genotoxic risks due to nitroreduction pathways generating reactive intermediates .
Mutagenicity
- Ethyl carbamate: Indirect genotoxicity via oxidative stress (ROS generation) and DNA adduct formation observed in C. elegans and human cell models .
Metabolic Pathways
- Ethyl carbamate : Primarily metabolized by CYP2E1 to vinyl carbamate, then oxidized to vinyl carbamate epoxide—a DNA-binding electrophile .
- Vinyl carbamate : Directly oxidized to its epoxide, bypassing the need for initial CYP-mediated activation, explaining its higher potency .
- Nitro-substituted carbamates : Likely undergo nitroreduction (e.g., via nitroreductases) to form reactive amines or hydroxylamines, though specific pathways for this compound remain uncharacterized .
Biological Activity
Ethyl (3-nitrophenyl)carbamate is an organic compound belonging to the carbamate class, characterized by its unique structure that includes an ethyl group and a nitrophenyl moiety. Its molecular formula is CHNO, and it has garnered attention in various scientific fields, particularly in pharmacology and organic chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, enzyme interactions, antimicrobial properties, and potential applications supported by relevant research findings and data tables.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 212.22 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents such as methanol and dichloromethane
The presence of the nitro group at the meta position on the phenyl ring significantly influences the compound's chemical reactivity and biological activity.
This compound exhibits notable biological activities primarily through its interactions with enzymes and cellular processes. The compound can form covalent bonds with specific molecular targets, influencing various metabolic pathways.
- Enzyme Inhibition : The carbamate group interacts with active sites of enzymes, inhibiting their function through hydrogen bonding and electrostatic interactions.
- Redox Activity : The nitro group may participate in redox reactions, enhancing the compound’s overall biological efficacy.
Enzyme Interactions
This compound has been studied for its ability to inhibit various enzymes, particularly lipases involved in lipid metabolism.
Table 1: Enzyme Inhibition Activity
Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Bacillus subtilis | 15 | |
Staphylococcus aureus | 20 | |
Escherichia coli | 18 | |
Klebsiella pneumoniae | 17 | |
Pseudomonas aeruginosa | 16 |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of carbamate derivatives in neuronal models derived from human induced pluripotent stem cells (iPSCs). While this compound was not directly tested, related compounds demonstrated the ability to upregulate anti-apoptotic proteins such as Bcl-2 and induce autophagy, suggesting potential neuroprotective applications.
Study 2: Antibacterial Efficacy
In another study focusing on multi-drug resistant bacterial strains, this compound exhibited significant reductions in bacterial viability. This supports its candidacy for development as a new antimicrobial agent.
Applications in Research and Industry
This compound has diverse applications across several fields:
- Pharmaceuticals : Investigated for potential use in drug design, particularly as a prodrug.
- Agriculture : Utilized in the development of pesticides due to its biological activity against pests.
- Biochemistry : Employed as a reagent in organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Ethyl (3-nitrophenyl)carbamate?
this compound can be synthesized via carbamate esterification. A typical approach involves reacting 3-nitrophenyl isocyanate with ethanol in the presence of a base catalyst (e.g., triethylamine) under anhydrous conditions. Reaction parameters such as temperature (40–60°C), solvent choice (e.g., dichloromethane), and molar ratios (1:1.2 isocyanate:ethanol) are critical for maximizing yield. Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . For structural analogs (e.g., ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate), nitro group positioning and steric effects of substituents influence reaction efficiency, necessitating tailored optimization .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for trace analysis. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to remove matrix interferents (e.g., phenolic compounds).
- Internal standards : Propyl carbamate or deuterated analogs to correct for recovery variability.
- Chromatographic conditions : DB-5MS capillary column (30 m × 0.25 mm), splitless injection, and temperature gradient (50°C to 280°C at 10°C/min).
Validation parameters (e.g., intra-day RSD <7%, inter-day RSD <9%) ensure precision, with detection limits as low as 10 µg/L in alcoholic beverages . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative for polar derivatives .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence the metabolic fate and carcinogenic potential of this compound compared to ethyl carbamate?
The 3-nitrophenyl group alters metabolic pathways by introducing steric hindrance and electronic effects. Unlike ethyl carbamate, which is metabolized by CYP2E1 to vinyl carbamate (a genotoxic intermediate), the nitro group may redirect oxidation toward nitro-reduction pathways, forming hydroxylamine derivatives. Comparative studies in rodent microsomes show that nitro-substituted carbamates exhibit slower CYP2E1-mediated oxidation rates but higher affinity for nitroreductases. This shift could reduce vinyl carbamate formation but increase reactive nitrogen species, necessitating in vivo toxicokinetic studies to assess net carcinogenic risk .
Q. How can conflicting in vitro genotoxicity data for carbamate derivatives be reconciled?
Discrepancies in clastogenicity assays (e.g., sister chromatid exchange vs. micronucleus tests) arise from:
- Metabolic activation : Exogenous S9 mix enhances pro-mutagen conversion in some cell lines (e.g., human fibroblasts) but not others (e.g., lymphocytes).
- Cell-type specificity : Differences in DNA repair efficiency (e.g., nucleotide excision repair in fibroblasts vs. base excision in lymphocytes).
- Dose thresholds : High doses (>1 mM) may overwhelm detoxification mechanisms, leading to artifactual positives.
To resolve contradictions, researchers should standardize metabolic activation protocols and use orthogonal assays (e.g., Comet assay + γH2AX foci detection) .
Q. What experimental designs are effective for studying enzymatic degradation of this compound?
- Enzyme selection : Hydrolases (e.g., ethyl carbamate hydrolase from Acinetobacter calcoaceticus) or nitroreductases (e.g., E. coli NfsA) are prioritized based on target functional groups.
- Assay conditions : pH 7.4 buffer, 37°C, with NADPH cofactor for reductase activity.
- Analytical endpoints : Monitor nitro group reduction (UV-Vis at 420 nm) or carbamate cleavage (GC-MS detection of ethanol release).
Kinetic parameters (Km, Vmax) and inhibition studies (e.g., using CYP2E1 inhibitors like disulfiram) clarify mechanistic pathways .
Q. How do solvent polarity and substituent effects modulate the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing nitro group enhances electrophilicity at the carbamate carbonyl, accelerating nucleophilic attack (e.g., by amines or thiols). Solvent polarity impacts transition-state stabilization:
- Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing charged intermediates.
- Protic solvents (e.g., ethanol) slow reactions due to hydrogen bonding with nucleophiles.
Structure-activity relationships (SAR) for analogs (e.g., ethyl [4-chlorophenyl]carbamate) show halogen substituents further enhance reactivity, guiding catalyst selection (e.g., DMAP for acylation) .
Methodological Notes
Properties
IUPAC Name |
ethyl N-(3-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGACMNGJBXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978398 | |
Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-72-5 | |
Record name | NSC36186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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